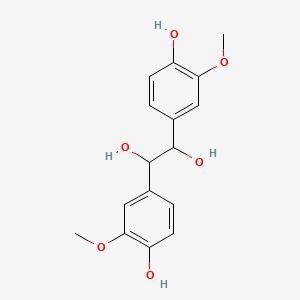

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-

Übersicht

Beschreibung

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-, also known as hydrovanilloin, is a compound with the molecular formula C16H18O6. It is a symmetrical bis-phenol derivative, characterized by the presence of two hydroxy and methoxy groups on each phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be synthesized through the electrochemical dimerization of vanillin in aqueous sodium hydroxide (NaOH). The process involves the use of lead electrodes and a voltage of 9.5 V, resulting in an 86% yield of the compound . The reaction conditions are as follows:

Reactants: Vanillin and aqueous NaOH

Electrodes: Lead

Voltage: 9.5 V

Temperature: 25°C

Duration: 3 hours

Industrial Production Methods

While specific industrial production methods for 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- are not extensively documented, the electrochemical dimerization process described above can be scaled up for industrial applications. The use of renewable feedstocks like vanillin aligns with the growing interest in sustainable and green chemistry practices .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydroxy derivatives.

Substitution: The hydroxy and methoxy groups on the phenyl rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- has several scientific research applications, including:

Chemistry: Used as a monomer for the synthesis of polyurethanes and other polymers.

Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of renewable resource-based polymers and materials.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The phenolic groups in the compound can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and proteins, modulating their activity and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-: A similar compound with one phenyl ring substituted.

3-Methoxy-4-hydroxyphenylethyleneglycol sulfate: Another related compound with sulfate groups.

Uniqueness

Its derivation from renewable resources like vanillin also makes it an attractive compound for sustainable chemistry .

Biologische Aktivität

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-, commonly known as hydrovanilloin , is an organic compound with the molecular formula and a molecular weight of approximately 306.1103 g/mol . This compound features a symmetrical structure characterized by two 4-hydroxy-3-methoxyphenyl groups attached to a 1,2-ethanediol backbone. The presence of multiple hydroxyl groups enhances its potential biological activities, particularly in antioxidant and anti-inflammatory domains.

Antioxidant Properties

Research indicates that 1,2-ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- exhibits significant antioxidant activity . The phenolic hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, which are known to contribute to oxidative stress in cells. This property is crucial for protecting cellular components from damage and has implications in various therapeutic applications.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory effects . Studies suggest that it may modulate signaling pathways related to inflammation, possibly by interacting with proteins involved in inflammatory responses. This modulation could be beneficial in developing treatments for inflammatory diseases.

Neuroprotective Mechanisms

Emerging research points to the role of 1,2-ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- in neuroprotection . Its ability to cross biological membranes and interact with neuronal proteins suggests it may help protect against neurodegenerative processes. This aspect is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia.

Interaction with Biomolecules

The compound's interactions with various biomolecules are critical for understanding its mechanism of action. It may form complexes with proteins and enzymes involved in cellular stress responses, influencing their activity and potentially leading to therapeutic benefits.

Synthetic Routes

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be synthesized through several methods:

- Electrochemical Dimerization : A notable method involves the electrochemical dimerization of vanillin in an aqueous sodium hydroxide solution using lead electrodes at a voltage of 9.5 V , yielding approximately 86% of the desired compound.

Types of Reactions

The compound undergoes various chemical reactions that can enhance its biological activity:

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : May produce dihydroxy derivatives.

- Substitution : Hydroxy and methoxy groups can participate in substitution reactions leading to a variety of substituted derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinones or oxidized derivatives | KMnO₄, CrO₃ |

| Reduction | Yields dihydroxy derivatives | NaBH₄, LiAlH₄ |

| Substitution | Produces substituted phenyl derivatives | Alkyl halides, acyl chlorides |

Antioxidant Activity Study

A study published in Food Chemistry evaluated the antioxidant capacity of hydrovanilloin using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that hydrovanilloin exhibited a high degree of radical scavenging ability comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Mechanism Exploration

Research conducted on the anti-inflammatory properties of hydrovanilloin revealed its potential to inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The study highlighted its effectiveness in reducing inflammation markers such as TNF-alpha and IL-6.

Neuroprotective Effects Assessment

In vitro studies assessing neuroprotection indicated that hydrovanilloin could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Q & A

Q. Basic: What experimental methods are recommended for synthesizing metal complexes with 1,2-ethanediol derivatives?

Answer:

The synthesis of transition metal complexes (e.g., Co(II)) with 1,2-ethanediol derivatives involves:

- Varied preparation conditions : Adjusting temperature, reactant ratios (e.g., CoSO₄·7H₂O to 1,2-ethanediol), and storage conditions to control hydration levels .

- Dehydration strategies : Using ethanol-benzene mixtures to reduce water content in complexes, as demonstrated in Co(II) complex synthesis .

- Characterization steps : Magnetic susceptibility measurements, IR spectroscopy (to identify O–H and C–O stretching bands), and thermoanalytical methods (TGA/DSC) to track decomposition pathways .

Example synthesis protocol :

Dissolve CoSO₄·7H₂O in 1,2-ethanediol.

Add ethanol-benzene to precipitate the complex.

Filter and dry under nitrogen to minimize oxidation.

Q. Basic: How can IR spectroscopy and thermal analysis be applied to characterize 1,2-ethanediol-based complexes?

Answer:

- IR spectroscopy : Identify coordination modes via O–H (3200–3500 cm⁻¹) and C–O (1050–1150 cm⁻¹) stretching vibrations. For example, shifts in O–H bands indicate hydrogen bonding or metal coordination .

- Thermogravimetric analysis (TGA) : Decomposition steps reveal ligand loss patterns. For Co(II) complexes, three-step decomposition with 1,2-ethanediol release is observed, accompanied by exothermic oxidation in air .

- Differential scanning calorimetry (DSC) : Detects phase transitions and oxidation events (e.g., exothermic peaks at ~250°C in air) .

Key IR bands for Co(II)-1,2-ethanediol complexes :

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O–H (coordinated) | ~3400 | Hydrogen bonding |

| C–O | 1080–1120 | Ethanediol backbone |

Q. Advanced: How to resolve contradictions in thermal decomposition data for 1,2-ethanediol complexes under different atmospheres?

Answer:

Contradictions arise from oxidative vs. inert conditions:

- In nitrogen : Decomposition is purely endothermic, reflecting ligand dissociation without oxidation.

- In air : Exothermic effects at ~250°C indicate oxidation of 1,2-ethanediol or intermediates.

Methodological approach :

Conduct parallel TGA/DSC experiments in both atmospheres.

Analyze residue composition via X-ray diffraction (XRD) or FTIR to identify oxidation products (e.g., metal oxides or organic acids) .

Cross-validate with mass spectrometry (MS) to track gaseous byproducts (e.g., CO₂, H₂O).

Q. Advanced: What computational tools are suitable for studying the binding interactions of 1,2-ethanediol derivatives with biological targets?

Answer:

- Molecular docking : Use tools like AutoDock Vina to predict binding poses of 1,2-ethanediol derivatives (e.g., with SARS-CoV-2 spike glycoprotein) .

- Binding site analysis : LigPlot+ visualizes key residues (e.g., hydrogen bonds with Tyr-369 or hydrophobic interactions with Leu-368) .

- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time.

Example workflow :

Prepare ligand and protein structures (PDB format).

Run docking simulations to identify high-affinity conformations.

Validate with free energy calculations (MM-PBSA/GBSA).

Q. Advanced: How can enantiopure 1,2-ethanediol derivatives be synthesized for pharmaceutical applications?

Answer:

- Biocatalytic resolution : Use Sphingomonas sp. HXN-200 cells for regio- and stereoselective oxidation of diols.

- Conditions : pH 7.0, 30°C, 24-hour incubation yields >98% ee .

- Monitoring : HPLC with chiral columns to track enantiomeric excess.

- Alternative methods : Enzymatic esterification or kinetic resolution with lipases.

Table: Optimization parameters for microbial resolution

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 7.0 | Maximizes enzyme activity |

| Temperature | 30°C | Balances reaction rate and cell viability |

| Substrate concentration | 50 mM | Avoids substrate inhibition |

Q. Advanced: What strategies improve the separation of 1,2-ethanediol mixtures in ternary systems?

Answer:

- Liquid-only transfer dividing wall column (LOT-DWC) :

- Simulation tools : Aspen Plus with Design Specifications module to automate parameter tuning.

Case study : Separation of 1,2-ethanediol + 1,3-propanediol + 1,4-butanediol:

| Component | Purity Achieved | Key Parameter |

|---|---|---|

| 1,2-Ethanediol | 99.7% | NFC1 = 0.45 |

Q. Advanced: How to verify the absence of chirality in 1,2-ethanediol derivatives using spectroscopic methods?

Answer:

- Circular dichroism (CD) : A null signal confirms achirality.

- Chiral plasmonic sensors : Measure dissymmetric factors (g-factor); g = 0 for non-chiral molecules like 1,2-ethanediol .

- Comparative analysis : Contrast with chiral analogs (e.g., 1-(4-methylphenyl)-1,2-ethanediol) to validate detection limits .

Q. Advanced: What natural sources yield structurally related phenyl-ethanediols, and how are they isolated?

Answer:

- Fungal sources : Boletus edulis produces phenyl-ethanediols (e.g., 1-(3-ethenylphenyl)-1,2-ethanediol) via submerged fermentation .

- Isolation steps :

- Ethyl acetate extraction of fungal biomass.

- Column chromatography (silica gel, hexane/EtOAc gradient).

- NMR and MS for structural elucidation .

Identified compounds :

| Compound | Structure | Source |

|---|---|---|

| 62 | 1-(3-Ethenylphenyl)-1,2-ethanediol | B. edulis |

Eigenschaften

IUPAC Name |

1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQZTUASSSOEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(C2=CC(=C(C=C2)O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963253 | |

| Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-75-9 | |

| Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.